molecular formula C25H40F2O6 B15124942 7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid

7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid

Cat. No.: B15124942
M. Wt: 474.6 g/mol
InChI Key: KPXLSWFJVXGWOV-UHFFFAOYSA-N
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Description

7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, oxo, and oxan-2-yloxy groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid is unique due to its combination of difluoromethyl, oxan-2-yloxy, and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H40F2O6

Molecular Weight

474.6 g/mol

IUPAC Name

7-[2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)

InChI Key

KPXLSWFJVXGWOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F

Origin of Product

United States

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